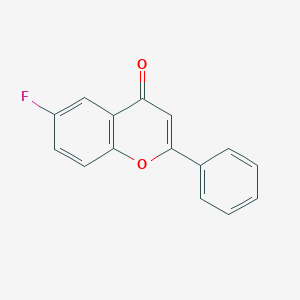

6-Fluoroflavon

Übersicht

Beschreibung

6-Fluoroflavone is a useful research compound. Its molecular formula is C15H9FO2 and its molecular weight is 240.23 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Fluoroflavone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoroflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Modulation von GABAA-Rezeptoren

6-Fluoroflavon wurde auf seine Auswirkungen auf die Gamma-Aminobuttersäure-Rezeptoren vom Typ A (GABA(A)) untersucht . Es wurde festgestellt, dass die 6-Substitution in Flavonen, wie z. B. in this compound, eine wichtige Determinante für die Wirksamkeit ist . Dies deutet darauf hin, dass this compound in der Forschung verwendet werden könnte, um die Struktur-Wirkungs-Beziehungen von Flavonen zu verstehen, die an GABA(A)-Rezeptoren wirken .

Antioxidative Eigenschaften

Flavone, einschließlich this compound, sind bekannt für ihre antioxidativen Eigenschaften . Sie sind die prominenteste Gruppe von Antioxidantien, die in Pflanzen vorkommen . Dies macht this compound zu einer wertvollen Verbindung in der Forschung im Zusammenhang mit oxidativem Stress und verwandten Gesundheitszuständen .

Synthese von Flavonen und Auronen

This compound kann bei der Synthese von Flavonen und Auronen verwendet werden . Der Syntheseprozess basiert auf der oxidativen Cyclisierung von o-Hydroxychalconen . Dies macht this compound zu einer nützlichen Verbindung in der Forschung im Zusammenhang mit der Synthese von Flavonen und Auronen .

Untersuchung der Struktur-Affinitäts-Beziehungen

This compound kann in der Forschung verwendet werden, um die Struktur-Affinitäts-Beziehungen von Flavonen zu untersuchen

Wirkmechanismus

Target of Action

6-Fluoroflavone primarily targets Aurora Kinase B , a member of the serine kinase family . Aurora Kinase B plays an essential role in cell division, participating in mitosis and chromatid segregation . Overexpression, polymorphism, and splicing variants in the protein can lead to tumorigenesis, resulting in cancer .

Mode of Action

6-Fluoroflavone interacts with Aurora Kinase B through a process known as molecular docking . The compound binds to Aurora Kinase B, resulting in changes in the protein’s function . The best-docked molecule of 6-Fluoroflavone, specifically 6-Fluoro, 3’-Hydroxyflavone, has demonstrated the highest binding affinity scores among all the filtered analogs .

Biochemical Pathways

The biochemical pathways influenced by 6-Fluoroflavone are related to its interaction with Aurora Kinase B . Aurora Kinase B is involved in various steps of mitosis, including mitotic entry, chromosomal condensation, spindle assembly, and cytokinesis . By interacting with Aurora Kinase B, 6-Fluoroflavone can potentially affect these processes and their downstream effects .

Pharmacokinetics

The compound’s interaction with aurora kinase b suggests that it may have good bioavailability .

Result of Action

The interaction of 6-Fluoroflavone with Aurora Kinase B results in changes in the protein’s function, potentially affecting cell division processes . This could have implications for the treatment of diseases such as cancer, where abnormal cell division is a key characteristic .

Biochemische Analyse

Cellular Effects

It has been suggested that flavonoids, including 6-Fluoroflavone, may interact with GABA A receptors . For instance, 6-hydroxyflavone, a similar compound, has been shown to partially potentiate GABA-induced currents in native GABA A receptors expressed in cortical neurons .

Molecular Mechanism

Flavonoids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that flavonoids, including 6-Fluoroflavone, can exhibit anticancer potential .

Dosage Effects in Animal Models

Animal models are crucial in studying the dosage effects of biochemical compounds, including flavonoids .

Metabolic Pathways

Flavonoids are known to be involved in various metabolic pathways, including those related to the synthesis of neurotransmitters .

Transport and Distribution

Flavonoids are known to be transported into the vacuole for storage or to other destinations, where they can function as bioactive molecules .

Subcellular Localization

Flavonoids are known to be present in various subcellular locations, depending on their functions .

Biologische Aktivität

6-Fluoroflavone is a synthetic derivative of flavonoids, which are a class of compounds known for their diverse biological activities. This article explores the biological activity of 6-fluoroflavone, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Flavonoids

Flavonoids are polyphenolic compounds found in various plants, recognized for their antioxidant, anti-inflammatory, and anticancer properties. They play significant roles in human health by modulating cellular signaling pathways and influencing gene expression. The introduction of fluorine into flavonoid structures, such as in 6-fluoroflavone, can enhance their biological activities and bioavailability.

Biological Activities of 6-Fluoroflavone

Antioxidant Activity

Flavonoids are known for their ability to scavenge free radicals and reduce oxidative stress. Research has demonstrated that 6-fluoroflavone exhibits significant antioxidant properties, contributing to the protection against oxidative damage in cells. This activity is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

Anti-Inflammatory Effects

6-Fluoroflavone has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies indicate that it can downregulate the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammation. This property suggests its potential use in treating inflammatory diseases.

Anticancer Properties

The compound has demonstrated promising anticancer effects in various studies. It can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that 6-fluoroflavone inhibits cell proliferation in several cancer cell lines, including breast and prostate cancer cells.

Antiviral Activity

Recent studies have highlighted the antiviral potential of flavonoids. Specifically, 6-fluoroflavone has been investigated for its effects against human cytomegalovirus (HCMV) and herpes simplex virus (HSV). It is suggested that the compound interferes with viral replication processes, making it a candidate for further antiviral research.

The biological activities of 6-fluoroflavone can be attributed to several mechanisms:

- Modulation of Signaling Pathways : 6-Fluoroflavone influences multiple signaling pathways such as NF-κB and MAPK pathways, which are critical in inflammation and cancer progression.

- Gene Expression Regulation : The compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory responses and cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the effects of 6-fluoroflavone:

- Antioxidant Study : A study evaluated the antioxidant capacity of 6-fluoroflavone using DPPH radical scavenging assay, showing a significant reduction in free radicals compared to controls.

- Anti-inflammatory Research : In an animal model of arthritis, treatment with 6-fluoroflavone resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers.

- Cancer Cell Line Studies : In vitro experiments on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that 6-fluoroflavone inhibited cell growth by inducing G1 phase arrest.

Comparative Analysis with Other Flavonoids

| Property | 6-Fluoroflavone | Other Flavonoids |

|---|---|---|

| Antioxidant Activity | High | Variable |

| Anti-inflammatory Potential | Significant | Moderate to High |

| Anticancer Efficacy | Promising | Well-documented |

| Antiviral Activity | Emerging | Established |

Eigenschaften

IUPAC Name |

6-fluoro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYOSBQKQPUNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294001 | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-82-2 | |

| Record name | 1218-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What enzymes have been shown to be inhibited by 6-Fluoroflavone and how potent is this inhibition?

A1: Research has identified 6-Fluoroflavone as a potent inhibitor of several enzymes. One study demonstrated its significant inhibitory effect on lactoperoxidase (LPO), an enzyme found in milk, saliva, and tears, with a Ki value of 0.023 μM []. Another study highlighted its activity against polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, though its Ki value of 16.1 µM against potato PPO suggests a less potent inhibition compared to other tested flavonoids like myricetin [, ].

Q2: What structural features of 6-Fluoroflavone contribute to its inhibitory activity?

A2: While specific structure-activity relationship (SAR) studies focusing solely on 6-Fluoroflavone are limited in the provided research, comparisons with other flavonoids offer some insights. The presence of a fluorine atom at the 6th position appears to be significant for its interaction with LPO, as it exhibits a much lower Ki value compared to other tested flavonoids []. Further research is needed to fully elucidate the SAR and determine the impact of the fluorine atom on binding affinity and inhibitory potency for different enzymes.

Q3: Beyond enzyme inhibition, has 6-Fluoroflavone demonstrated any synergistic effects with existing antibacterial agents?

A3: Interestingly, while 6-Fluoroflavone itself may not be a potent antibacterial agent, one study revealed its ability to enhance the bactericidal activity of penicillin. When combined with penicillin, 6-Fluoroflavone completely inhibited the growth of Klebsiella pneumoniae and Escherichia coli []. This finding suggests a potential for 6-Fluoroflavone as an adjuvant to existing antibiotics, possibly by targeting bacterial resistance mechanisms.

Q4: What are the potential applications of 6-Fluoroflavone based on its observed bioactivity?

A4: The research suggests several potential applications for 6-Fluoroflavone:

- Food Preservation: Its inhibitory effect on PPO indicates its potential use as an anti-browning agent in the food industry to preserve the freshness and visual appeal of fruits and vegetables [].

- Antibacterial Adjuvant: The synergistic effect observed with penicillin highlights its potential as an adjuvant therapy to combat bacterial infections, potentially mitigating antibiotic resistance [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.